molecular formula C16H17N3O4S B594343 Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1255574-50-5

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B594343
CAS No.: 1255574-50-5
M. Wt: 347.389
InChI Key: FBQBCIHJTIFYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with benzyl and methylsulfonyl groups under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific structural features and the presence of both benzyl and methylsulfonyl groups. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

Biological Activity

Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S and a molecular weight of 347.4 g/mol. The compound features a bicyclic structure that integrates both pyridine and pyrimidine rings, with a methylsulfonyl group enhancing its biological properties. Its synthesis typically involves multi-step organic reactions, optimizing conditions to achieve high yields and purity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyrimidines have been shown to possess antibacterial effects against resistant strains of Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of related pyrimidine derivatives. For instance, certain compounds demonstrated potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could exhibit similar anti-inflammatory effects.

Anticancer Activity

Molecular docking studies have been performed on structurally related compounds to evaluate their potential as anticancer agents. These studies focus on interactions with key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. Preliminary results indicate promising anticancer activity against various cell lines, including colon and prostate cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzyl pyrimidine derivatives. Modifications at specific positions on the core structure can significantly influence their pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
This compoundMethylsulfonyl group at position 2Antimicrobial, anti-inflammatory
Benzyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateAmino group at position 2Enhanced antibacterial activity
Benzyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylateChlorine substitutionIncreased cytotoxicity against cancer cells

The presence of specific functional groups such as methylsulfonyl or amino groups can enhance solubility and bioavailability while potentially increasing the compound's efficacy against targeted biological pathways.

Case Studies

  • Antibacterial Screening : A study evaluated a series of pyrimidine derivatives for their antibacterial activities against multi-resistant strains. Among them, several showed effective inhibition of bacterial growth, suggesting that modifications similar to those in this compound could yield potent antimicrobial agents .
  • Anti-inflammatory Research : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidines effectively reduced inflammation markers. These findings support the hypothesis that benzyl-substituted pyrimidines may similarly modulate inflammatory responses .
  • Anticancer Investigations : In vitro assays on human cancer cell lines revealed that derivatives with structural similarities to this compound exhibited significant cytotoxic effects. The results indicate potential pathways for further development as anticancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate?

The synthesis typically involves sequential functionalization of the pyrido[4,3-d]pyrimidine scaffold. A common approach includes:

  • Step 1 : Condensation of tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives with methylsulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
  • Step 2 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) followed by benzylation with benzyl chloroformate in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from methanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methylsulfonyl at position 2, benzyl carboxylate at position 6). Key signals include δ ~3.3 ppm (methylsulfonyl protons) and δ ~5.1 ppm (benzyl CH2_2) .
    • Mass Spectrometry (ESI-MS) : Look for [M+H]+^+ peaks matching the molecular weight (e.g., m/z ~415 for C18_{18}H19_{19}N3_3O4_4S) .
    • HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

Q. What are the common impurities observed during synthesis, and how are they mitigated?

  • Byproducts : Residual tert-butyl intermediates (e.g., incomplete deprotection) or over-sulfonylated derivatives.
  • Mitigation :
    • Optimize reaction stoichiometry (e.g., 1.2 equivalents of methylsulfonyl chloride to avoid excess).
    • Use scavengers like polymer-bound dimethylamine to trap unreacted reagents .
    • Monitor reactions via TLC (Rf_f ~0.5 in ethyl acetate/hexane 3:7) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at 2–8°C under inert atmosphere (argon or nitrogen) in amber vials to prevent hydrolysis of the benzyl ester or oxidation of the dihydropyrido ring .
  • Lyophilized samples retain stability for >12 months when stored at -20°C .

Q. How is the solubility profile optimized for in vitro assays?

  • Solubility Enhancers : Use DMSO (≥50 mg/mL) for stock solutions. For aqueous buffers (e.g., PBS), employ co-solvents like cyclodextrins (10% w/v hydroxypropyl-β-cyclodextrin) .
  • Critical Micelle Concentration (CMC) : Test surfactants (e.g., Tween-80 at 0.1%) to improve dispersion in cell culture media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance kinase inhibition (e.g., EGFR or VEGFR-2)?

  • Key Modifications :
    • Position 2 : Replace methylsulfonyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to kinase ATP pockets .
    • Position 6 : Substitute benzyl with substituted benzyl groups (e.g., 4-fluoro-benzyl) to improve metabolic stability .
  • Assays :
    • In vitro kinase inhibition : Use ADP-Glo™ Kinase Assay for EGFR (IC50_{50} determination) .
    • Molecular docking : AutoDock Vina to predict binding modes with EGFR (PDB ID: 1M17) .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Case Example : Discrepancies in IC50_{50} values between A549 (lung cancer) and MCF-7 (breast cancer) cells.
  • Approach :
    • Pharmacokinetic Profiling : Measure intracellular drug accumulation via LC-MS/MS to rule out efflux pump interference (e.g., ABCB1 overexpression) .
    • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in resistant cell lines .

Q. How is in vivo efficacy evaluated in disease models (e.g., cancer or macular degeneration)?

  • Model Systems :
    • Wet AMD : Laser-induced choroidal neovascularization (CNV) in mice; administer compound intravitreally (10 µg/eye) and monitor VEGF suppression via ELISA .
    • Xenograft Tumors : Implant HCT-116 (colon cancer) cells in nude mice; oral dosing (50 mg/kg/day) with tumor volume measurement over 21 days .
  • PK/PD Analysis : Plasma half-life (t1/2_{1/2}) and brain penetration assessed via LC-MS/MS .

Q. What computational methods predict metabolic liabilities of this compound?

  • Tools :
    • CYP450 Metabolism : Use StarDrop’s DEREK or Schrödinger’s MetaSite to identify likely oxidation sites (e.g., dihydropyrido ring) .
    • Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS .

Q. How are crystallographic data utilized to refine synthetic routes?

  • Case Study : Crystal structure of analogous tert-butyl derivatives (e.g., tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate) reveals planar pyrimidine rings and boat conformations in the dihydro moiety .
  • Implications : Adjust reaction conditions (e.g., microwave irradiation at 700 W) to favor thermodynamically stable conformers .

Properties

IUPAC Name

benzyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-24(21,22)15-17-9-13-10-19(8-7-14(13)18-15)16(20)23-11-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQBCIHJTIFYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C2CN(CCC2=N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682165
Record name Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-50-5
Record name Benzyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.